molecular formula C18H19NO3 B488567 3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 724437-50-7

3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Cat. No.: B488567
CAS No.: 724437-50-7
M. Wt: 297.3g/mol
InChI Key: YXPUFNMWUQXXMH-UHFFFAOYSA-N
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Description

3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a synthetic organic compound that belongs to the class of benzooxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-isopropoxybenzylamine, which is then reacted with 5-methyl-2-aminobenzoic acid under specific conditions to form the desired benzooxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Chemical Reactions Analysis

3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can be compared with other benzooxazole derivatives, such as:

    2-(4-Isopropoxyphenyl)-5-methylbenzooxazole: Similar in structure but with different substituents, leading to variations in biological activity.

    4-(4-Isopropoxybenzyl)-2-methylbenzooxazole: Another analog with different positioning of the isopropoxy group, affecting its chemical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)21-15-7-5-14(6-8-15)11-19-16-10-13(3)4-9-17(16)22-18(19)20/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPUFNMWUQXXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321196
Record name 5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

724437-50-7
Record name 5-methyl-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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